methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]buta-1,3-diynyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for AV-4025 are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic synthesis steps involving the formation of specific chemical bonds and functional groups. Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AV-4025 primarily undergoes reactions typical of small organic molecules. These include:
Oxidation: AV-4025 can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
AV-4025 has several scientific research applications, particularly in the field of medicine:
Antiviral Research: AV-4025 is primarily studied for its antiviral properties, specifically its ability to inhibit the replication of the Hepatitis C virus.
Drug Development: The compound is being explored as a potential therapeutic agent for treating Hepatitis C infections.
Biological Studies: AV-4025 is used in research to understand the mechanisms of viral replication and the role of non-structural protein NS5A in the life cycle of the Hepatitis C virus.
Pharmacokinetics: Studies on AV-4025 include its absorption, distribution, metabolism, and excretion in the body to determine its suitability as a drug.
Mechanism of Action
AV-4025 exerts its effects by inhibiting the non-structural protein NS5A of the Hepatitis C virus. This protein is essential for viral replication and assembly. By binding to NS5A, AV-4025 disrupts the replication process, leading to a reduction in viral load. The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of the viral replication complex .
Comparison with Similar Compounds
AV-4025 is unique in its specific targeting of the non-structural protein NS5A. Similar compounds include:
Daclatasvir: Another NS5A inhibitor used in the treatment of Hepatitis C.
Ledipasvir: A compound that also targets NS5A and is used in combination therapies for Hepatitis C.
Properties
Molecular Formula |
C38H46N8O6 |
---|---|
Molecular Weight |
710.8 g/mol |
IUPAC Name |
methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]buta-1,3-diynyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H46N8O6/c1-23(2)31(43-37(49)51-5)35(47)45-19-9-13-29(45)33-39-21-27(41-33)12-8-7-11-25-15-17-26(18-16-25)28-22-40-34(42-28)30-14-10-20-46(30)36(48)32(24(3)4)44-38(50)52-6/h15-18,21-24,29-32H,9-10,13-14,19-20H2,1-6H3,(H,39,41)(H,40,42)(H,43,49)(H,44,50) |
InChI Key |
LFGSEWXATFKDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C#CC#CC3=CC=C(C=C3)C4=CN=C(N4)C5CCCN5C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
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